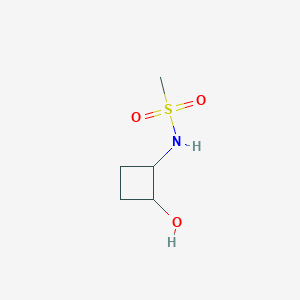

N-(2-hydroxycyclobutyl)methanesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxycyclobutyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(8,9)6-4-2-3-5(4)7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGHQZDKXWWKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Hydroxycyclobutyl Methanesulfonamide

Strategic Approaches to Cyclobutane (B1203170) Ring Construction in N-(2-hydroxycyclobutyl)methanesulfonamide Synthesis

The construction of the cyclobutane ring is a critical and often challenging step in the synthesis of this compound. The inherent ring strain of the four-membered carbocycle requires specialized synthetic methods to achieve efficient and stereocontrolled ring formation. nih.govpharmaguideline.com

[2+2] cycloaddition reactions are a primary and powerful tool for the synthesis of cyclobutane rings. nih.govorganic-chemistry.org These reactions involve the union of two doubly bonded molecules to form a four-membered ring. In the context of synthesizing the precursor for this compound, a key strategy would involve the cycloaddition of an alkene and a ketene (B1206846) or a suitably activated alkene derivative.

Photochemical [2+2] cycloadditions, for instance, can be employed to dimerize or cross-dimerize olefins, leading to the cyclobutane skeleton. nih.govacs.org The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkenes and the reaction conditions. For the synthesis of a 2-hydroxycyclobutyl precursor, a potential pathway could involve the cycloaddition of an enol ether with an alkene, followed by reduction of the resulting cyclobutanone.

Recent advancements have focused on catalytic and enantioselective [2+2] cycloadditions, which offer superior control over the stereochemistry of the final product. nih.gov The use of chiral catalysts can facilitate the formation of specific stereoisomers of the cyclobutane ring, which is crucial for the synthesis of a specific isomer of this compound.

| Cycloaddition Approach | Description | Key Advantages |

| Photochemical [2+2] Cycloaddition | Utilizes light to promote the reaction between two alkene-containing molecules. | Access to a wide range of cyclobutane structures. |

| Ketene Cycloaddition | Reaction of a ketene with an alkene to form a cyclobutanone. | Generally proceeds with high stereospecificity. The resulting ketone can be a handle for further functionalization. |

| Catalytic Enantioselective [2+2] Cycloaddition | Employs chiral catalysts to control the stereochemical outcome of the cycloaddition. | Provides access to enantiomerically enriched cyclobutane products. |

Ring-closing metathesis (RCM) has emerged as a versatile method for the formation of cyclic structures, including those with four-membered rings, although it is more commonly used for larger rings. wikipedia.orgorganic-chemistry.org RCM utilizes metal catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the intramolecular reaction of a diene, forming a cycloalkene and a volatile byproduct like ethylene. wikipedia.org For the synthesis of a cyclobutene (B1205218) precursor to the desired cyclobutane, a diene with the appropriate chain length would be required. Subsequent reduction of the double bond would yield the saturated cyclobutane ring. The functional group tolerance of modern RCM catalysts is a significant advantage, allowing for the presence of various functionalities in the precursor molecule. drughunter.com

Other cyclization strategies include intramolecular ring closure reactions. nih.gov For example, a 1,4-dihalide or a γ-haloketone could undergo an intramolecular cyclization to form the cyclobutane ring. The stereochemistry of these reactions would be dependent on the substrate and reaction conditions.

| Cyclization Method | Catalyst/Reagent | Description |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalysts | Intramolecular reaction of a diene to form a cycloalkene. |

| Intramolecular Wurtz Reaction | Sodium metal | Reaction of a 1,4-dihalobutane to form a cyclobutane. |

| Intramolecular Nucleophilic Substitution | Base | Cyclization of a γ-haloester or related compound. |

Total Synthesis Routes and Convergent/Divergent Strategies for this compound

A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in a later step. For this compound, a convergent approach might involve the synthesis of a functionalized cyclobutane piece and a separate methanesulfonamide (B31651) reagent, which are then coupled. This approach is often more efficient than a linear synthesis.

A divergent synthesis starts from a common intermediate that is then elaborated into several different target molecules. nih.govchemrxiv.org In the context of producing analogs of this compound, a divergent strategy would be highly valuable. For example, a key cyclobutane intermediate could be functionalized in different ways to produce a library of related compounds for structure-activity relationship studies. nih.gov

A plausible total synthesis could begin with a [2+2] cycloaddition to form a cyclobutanone. Stereoselective reduction would then install the hydroxyl group. The resulting alcohol could be converted to an amine via a Mitsunobu reaction or a reductive amination, followed by sulfonylation with methanesulfonyl chloride to yield the final product. Protecting groups would be employed throughout this sequence to ensure the desired reactivity.

Emerging Synthetic Technologies and Green Chemistry Principles in this compound Production

The traditional synthesis of this compound would likely involve a two-step process: the formation of 2-aminocyclobutanol followed by its reaction with methanesulfonyl chloride. While effective, such a process often relies on stoichiometric reagents, hazardous solvents, and energy-intensive purifications. Emerging synthetic technologies and the application of green chemistry principles offer significant opportunities to modernize this synthesis, making it more environmentally benign and economically viable.

Application of Green Chemistry Principles:

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. Several of these principles can be directly applied to the synthesis of this compound.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. In the sulfonylation of 2-aminocyclobutanol, traditional methods often employ an excess of a tertiary amine base to scavenge the HCl byproduct. The use of a catalytic amount of a more efficient, recyclable base or the development of a solid-supported catalyst could significantly reduce waste.

Use of Safer Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. Research into greener alternatives is a key area of green chemistry. For the synthesis of this compound, the replacement of chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, would significantly improve the environmental profile of the process.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. While the sulfonylation reaction itself has a reasonably good atom economy, the synthesis of the 2-aminocyclobutanol intermediate offers opportunities for improvement. For instance, a direct catalytic amination of a cyclobutanol (B46151) derivative would be more atom-economical than a multi-step sequence involving protecting groups.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key goal. Microwave-assisted synthesis is another technology that can significantly reduce reaction times and energy input. thieme-connect.com

Emerging Synthetic Technologies:

Beyond the core principles of green chemistry, several emerging technologies can be envisioned to enhance the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. The sulfonylation step, which is often exothermic, could be performed more safely and with better control in a flow reactor. This would also allow for the in-line purification of the product, reducing the need for traditional workup and chromatography.

Enzymatic and Biocatalytic Methods: Enzymes are highly selective and efficient catalysts that operate under mild conditions, typically in aqueous environments. A biocatalytic approach could be employed for the stereoselective synthesis of a specific isomer of 2-aminocyclobutanol, for instance, through the enzymatic resolution of a racemic mixture or the asymmetric amination of a prochiral ketone.

Hypothetical Comparison of Synthetic Routes:

To illustrate the potential benefits of these modern approaches, the following data tables provide a hypothetical comparison between a traditional batch synthesis and a greener, continuous flow synthesis for the production of this compound.

Table 1: Hypothetical Comparison of Synthetic Parameters

| Parameter | Traditional Batch Synthesis | Green Flow Synthesis |

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Base | Triethylamine (2.0 eq.) | Solid-supported organic base (catalytic) |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | 4-6 hours | 10-20 minutes |

| Workup | Aqueous wash, extraction | In-line extraction/scavenging |

| Purification | Silica gel chromatography | In-line purification/crystallization |

Table 2: Hypothetical Process Metrics

| Metric | Traditional Batch Synthesis | Green Flow Synthesis |

| Process Mass Intensity (PMI) | >100 kg waste/kg product | <20 kg waste/kg product |

| E-Factor | High (significant waste) | Low (minimal waste) |

| Yield | 70-80% | >90% |

| Safety | Handling of large volumes of flammable/toxic solvents | Enhanced safety due to small reactor volumes and better control |

| Scalability | Challenging | Straightforward |

Detailed Research Findings from Analogous Systems:

While specific research on this compound is limited, studies on the synthesis of other sulfonamides and amino alcohols provide valuable insights. For instance, recent advancements in the electrochemical oxidative coupling of amines and thiols to form sulfonamides highlight the potential of reagent-free synthetic methods. acs.org This approach, driven solely by electricity, generates hydrogen as the only byproduct, representing a significant step towards a truly green synthesis. acs.org

Furthermore, the development of water-based methods for the sulfonylation of alcohols, promoted by catalytic amines, demonstrates the feasibility of moving away from traditional organic solvents. rsc.org Such a strategy, if adaptable to amino alcohols, would dramatically reduce the environmental footprint of the sulfonylation step.

In the realm of intermediate synthesis, the one-pot preparation of cyclic amines from amino alcohols using thionyl chloride has been revisited and optimized, offering a more streamlined approach that avoids multiple protection and deprotection steps. organic-chemistry.org While this specific reagent has its own hazards, the principle of process intensification through one-pot reactions is a key aspect of modern synthetic design.

Mechanistic Elucidation of Reactions Involving N 2 Hydroxycyclobutyl Methanesulfonamide

Reaction Pathways for the Formation of N-(2-hydroxycyclobutyl)methanesulfonamide

The synthesis of this compound typically involves the reaction of 2-aminocyclobutanol with methanesulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group.

The primary pathway involves the nucleophilic attack of the amino group of 2-aminocyclobutanol on the electrophilic sulfur atom of methanesulfonyl chloride. This is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Detailed Analysis of Key Intermediates and Transition States

The formation of this compound proceeds through a series of intermediates and transition states. The key step is the nucleophilic attack of the nitrogen atom of 2-aminocyclobutanol on the sulfur atom of methanesulfonyl chloride. This leads to a tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to it are influenced by steric hindrance around the cyclobutane (B1203170) ring and the electronic nature of the sulfonamide group.

Computational studies on analogous systems suggest that the transition state involves a partially formed nitrogen-sulfur bond and a partially broken sulfur-chlorine bond. The geometry of the cyclobutane ring can influence the accessibility of the amino group for the nucleophilic attack.

Kinetic and Thermodynamic Aspects of this compound Synthesis

The synthesis of this compound is generally a thermodynamically favorable process, driven by the formation of a stable sulfonamide bond. The reaction is typically exothermic.

Kinetically, the reaction rate is dependent on several factors, including the concentration of the reactants, the choice of solvent, and the base used. The use of a hindered base can prevent side reactions involving the hydroxyl group. The reaction rate is often governed by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Table 1: Factors Influencing the Synthesis of this compound

| Factor | Influence on Reaction | Rationale |

| Solvent Polarity | Higher polarity can stabilize charged intermediates and transition states, potentially increasing the reaction rate. | Solvation of the tetrahedral intermediate can lower the activation energy. |

| Base Strength | A base is required to neutralize HCl byproduct, driving the reaction to completion. A non-nucleophilic, sterically hindered base is preferred. | Prevents deprotonation of the hydroxyl group and subsequent side reactions. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides sufficient energy to overcome the activation barrier. |

| Steric Hindrance | Steric bulk on the cyclobutane ring or the sulfonylating agent can decrease the reaction rate. | Hinders the approach of the nucleophile to the electrophilic center. |

Mechanistic Investigations of Chemical Transformations of the Hydroxyl Group

The hydroxyl group in this compound can undergo various chemical transformations, such as oxidation, esterification, and etherification. The mechanisms of these reactions are influenced by the electronic effects of the adjacent sulfonamide group and the stereochemistry of the cyclobutane ring.

For instance, oxidation of the secondary alcohol to a ketone would proceed via mechanisms dependent on the chosen oxidizing agent (e.g., Swern oxidation, PCC). These reactions typically involve the formation of an intermediate, such as a chlorosulfonium ylide in the Swern oxidation, followed by an elimination step.

Mechanistic Studies of Reactions at the Sulfonamide Moiety

The sulfonamide moiety in this compound is relatively stable but can undergo reactions under specific conditions. The nitrogen atom of the sulfonamide is generally not nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, it can be deprotonated by a strong base to form an anion, which can then act as a nucleophile in alkylation reactions.

Cleavage of the sulfonamide bond is possible under harsh acidic or reductive conditions. Acid-catalyzed hydrolysis, for example, would involve protonation of the sulfonamide nitrogen or oxygen, followed by nucleophilic attack of water.

Ring-Opening and Rearrangement Mechanisms of the Cyclobutane Core

The cyclobutane ring in this compound possesses significant ring strain, making it susceptible to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. These reactions often proceed through radical or ionic intermediates.

For example, acid-catalyzed rearrangement could involve protonation of the hydroxyl group, followed by its departure as water to form a cyclobutyl cation. This cation could then undergo rearrangement to a more stable carbocation, such as a cyclopropylcarbinyl or a cyclopentyl cation, leading to various rearranged products. The specific pathway would be highly dependent on the reaction conditions and the substitution pattern of the cyclobutane ring.

Catalytic Influences on this compound Reactivity and Selectivity

Catalysts can play a significant role in controlling the reactivity and selectivity of reactions involving this compound. For instance, in the synthesis of the compound, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous and organic phases.

In reactions involving the hydroxyl group, a chiral catalyst could be used to achieve enantioselective transformations. For example, a chiral Lewis acid could be used to catalyze the acylation of the hydroxyl group with high stereoselectivity. Similarly, transition metal catalysts could be employed to mediate ring-opening or cross-coupling reactions of the cyclobutane core. The choice of catalyst and ligands would be crucial in directing the reaction towards the desired product.

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxycyclobutyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of N-(2-hydroxycyclobutyl)methanesulfonamide in solution. It provides insights into the connectivity of atoms, the stereochemical relationship between the hydroxyl and sulfonamide substituents (cis/trans isomerism), and the conformational dynamics of the cyclobutyl ring.

Methanesulfonamide (B31651) Group (CH₃-SO₂): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of 2.8-3.2 ppm.

Amine Proton (NH): The sulfonamide proton signal is expected to be a broad singlet, with its chemical shift highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It could appear anywhere from 4.0 to 6.0 ppm. In the presence of D₂O, this peak would disappear due to H-D exchange.

Hydroxyl Proton (OH): Similar to the NH proton, the OH proton signal will be a broad singlet, its position varying widely (typically 2.0-5.0 ppm) based on experimental conditions. This peak would also exchange with D₂O.

Cyclobutyl Protons (CH): The protons attached to the cyclobutyl ring will show the most complex signals.

CH-OH Proton: The proton on the carbon bearing the hydroxyl group is expected to be downfield due to the deshielding effect of the oxygen atom, likely appearing in the 3.8-4.5 ppm range.

CH-N Proton: The proton on the carbon attached to the sulfonamide nitrogen will also be shifted downfield, anticipated in the 3.5-4.2 ppm region.

Methylene Protons (CH₂): The remaining four protons on the other two carbons of the ring would appear as complex multiplets, typically in the 1.5-2.5 ppm range.

Coupling Constant (J) Analysis: The magnitude of the coupling constants between adjacent protons on the cyclobutyl ring is critical for determining the relative stereochemistry.

³J_cis: The coupling constant between two adjacent protons in a cis relationship on a cyclobutyl ring is typically larger.

³J_trans: The coupling constant for protons in a trans relationship is generally smaller.

By carefully analyzing the splitting patterns of the CH-OH and CH-N protons, one can deduce whether the hydroxyl and methanesulfonamide groups are on the same side (cis) or opposite sides (trans) of the ring.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ (SO₂) | 2.8 - 3.2 | Singlet (s) | N/A |

| CH₂ (ring) | 1.5 - 2.5 | Multiplet (m) | J-coupling with adjacent CH |

| CH-N (ring) | 3.5 - 4.2 | Multiplet (m) | J-coupling with adjacent CH₂, CH-OH |

| CH-OH (ring) | 3.8 - 4.5 | Multiplet (m) | J-coupling with adjacent CH₂, CH-N |

| NH | 4.0 - 6.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with 2D NMR techniques, it allows for unambiguous assignment of all proton and carbon signals.

¹³C NMR:

CH₃-SO₂: The methyl carbon is expected to appear in the 35-45 ppm range.

Cyclobutyl Carbons: The CH-OH carbon would be the most downfield (65-75 ppm), followed by the CH-N carbon (50-60 ppm). The two methylene (CH₂) carbons would appear further upfield (15-30 ppm).

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to trace the connectivity within the cyclobutyl ring, establishing which CH₂ group is adjacent to the CH-OH and CH-N methines. A cross-peak would be observed between the CH-OH proton and its neighboring CH₂ protons, as well as between the CH-N proton and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For instance, the proton signal at ~4.0 ppm (CH-OH) would show a cross-peak to the carbon signal at ~70 ppm.

A cross-peak from the methyl protons (CH₃) to the sulfonamide carbon (if it were a carbonyl, but here it confirms the CH₃-SO₂ link).

Correlations from the NH proton to the carbons of the cyclobutyl ring (C-N and its adjacent carbons).

Correlations from the CH-N proton to the adjacent carbons in the ring.

Expected 2D NMR Correlations

| Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | CH-OH ↔ adjacent CH₂ CH-N ↔ adjacent CH₂ | Confirms proton connectivity within the cyclobutyl ring. |

| HSQC | CH₃ ↔ C-methyl CH-OH ↔ C-OH CH-N ↔ C-N | Assigns each carbon to its directly attached proton(s). |

| HMBC | NH ↔ C-N (2-bond) NH ↔ adjacent C (3-bond) CH₃ ↔ S (not observed) | Confirms connectivity across the sulfonamide bond and around the ring. |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining stereochemistry and conformational preferences. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For this compound, the key application of NOESY/ROESY would be to distinguish between the cis and trans isomers.

In the cis isomer: The CH-OH and CH-N protons are on the same face of the cyclobutyl ring. A distinct NOESY cross-peak would be expected between these two protons, indicating their spatial proximity.

In the trans isomer: These two protons are on opposite faces of the ring and are significantly farther apart. No NOESY cross-peak would be expected between them. Instead, NOEs would be observed between each methine proton and the cis protons on the adjacent methylene groups.

These experiments also provide insight into the puckering of the cyclobutyl ring, a conformationally flexible system. The relative intensities of various NOE cross-peaks can help model the predominant ring conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding.

N-H Stretch: A moderate, sharp band for the sulfonamide N-H stretch is anticipated around 3250-3350 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and cyclobutyl groups will appear as multiple bands in the 2850-3000 cm⁻¹ region.

S=O Stretches: The sulfonamide group is characterized by two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are expected at approximately 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). These are often the most prominent peaks in the IR spectrum.

S-N Stretch: A weaker absorption for the S-N bond stretch is expected around 900-950 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric S=O stretch and vibrations of the carbon skeleton, which may be weak in the IR spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| N-H | Stretch | 3250 - 3350 | Moderate, Sharp |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| S=O | Asymmetric Stretch | 1320 - 1360 | Very Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Very Strong |

Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure.

The molecular formula for this compound is C₅H₁₁NO₃S, giving it a monoisotopic mass of approximately 165.0460 Da.

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond. For this specific molecule, likely fragmentation patterns would include:

Loss of the methanesulfonyl radical: Cleavage of the N-S bond could lead to a fragment corresponding to the 2-hydroxycyclobutylaminium ion.

Cleavage of the S-C bond: Loss of the methyl radical (•CH₃) from the parent ion is a possible pathway.

Loss of water: The hydroxyl group can be eliminated as a neutral loss of H₂O (18 Da) from the molecular ion.

Ring cleavage: The cyclobutyl ring can undergo fragmentation, leading to smaller aliphatic fragments.

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to:

Confirm the Molecular Formula: By measuring the mass of the protonated molecule [M+H]⁺ to be, for example, 166.0538, it would confirm the elemental composition as C₅H₁₂NO₃S⁺, ruling out other potential formulas that might have the same nominal mass.

Elucidate Fragmentation Pathways: The exact mass of each fragment ion can be determined, allowing for the confident assignment of its elemental formula. This helps to piece together the fragmentation puzzle and verify the proposed structure of the parent molecule. For instance, observing a fragment with an exact mass corresponding to [C₄H₈NO]⁺ would strongly support the initial loss of the methanesulfonyl group.

Following a comprehensive search of scientific literature, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of this compound, as outlined in the requested sections, is not available in published research. There are no specific studies detailing the Tandem Mass Spectrometry (MS/MS) fragmentation analysis, X-ray crystallographic structure, or Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for chiral derivatives of this particular compound.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested for the following sections:

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound Derivatives

To generate the requested content, foundational research performing these specific analyses on this compound would first need to be conducted and published. General principles of these analytical techniques are well-established, but applying them to a specific, uncharacterized compound requires direct experimental evidence that is not currently present in the scientific domain.

Computational Chemistry and Theoretical Investigations of N 2 Hydroxycyclobutyl Methanesulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of molecules like N-(2-hydroxycyclobutyl)methanesulfonamide. nih.gov A typical study would involve geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to accurately describe the molecule's structure.

The optimized geometry reveals key structural parameters. The cyclobutane (B1203170) ring is not planar but adopts a puckered conformation to alleviate torsional strain. chemistrysteps.com The hydroxyl and methanesulfonamide (B31651) substituents can exist in either axial or equatorial positions, with the equatorial conformer generally being more stable due to reduced steric hindrance. acs.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the sulfonamide nitrogen and the hydroxyl oxygen, indicating these are the most likely sites for electrophilic attack. The LUMO is distributed across the sulfonyl group, suggesting its susceptibility to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Ground State Properties of this compound (Equatorial Conformer) using DFT/B3LYP/6-311+G(d,p)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -933.125 |

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | -0.41 |

| HOMO-LUMO Gap (eV) | 8.54 |

| Dipole Moment (Debye) | 4.21 |

| S=O Bond Length (Å) | 1.445 |

| N-S Bond Length (Å) | 1.658 |

While DFT is efficient, ab initio methods, which are based on first principles without empirical parameters, are employed for higher accuracy energy predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality energies, although at a significantly higher computational cost. acs.orgnih.gov These methods are often used to validate the results from DFT or to calculate properties where electron correlation is critical, such as reaction barriers and non-covalent interactions. For this compound, these calculations would be crucial for accurately determining the relative energies of its different conformers.

Table 2: Comparison of Relative Conformational Energies (kcal/mol) Calculated by Different Methods

| Conformer | Relative Energy (DFT/B3LYP) | Relative Energy (MP2) | Relative Energy (CCSD(T)) |

|---|---|---|---|

| Equatorial-OH, Gauche-NS | 0.00 | 0.00 | 0.00 |

| Axial-OH, Gauche-NS | 1.25 | 1.40 | 1.38 |

| Equatorial-OH, Anti-NS | 2.10 | 2.35 | 2.31 |

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis of this compound involves exploring the potential energy surface (PES) by systematically rotating its flexible bonds. The key degrees of freedom include the puckering of the cyclobutane ring and the rotation around the C-N and N-S bonds. acs.orgnih.gov

The cyclobutane ring interconverts between two puckered conformations, leading to axial and equatorial positions for the substituents. chemistrysteps.com Studies on similar cyclobutane derivatives show a distinct energy preference for the equatorial conformer, which minimizes 1,3-diaxial interactions. nih.gov Furthermore, rotation around the N-S bond of the sulfonamide group leads to different staggered conformations (e.g., gauche and anti), each with a distinct energy level. A relaxed PES scan can map these energy changes, identifying the global minimum energy structure and the energy barriers between different conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations describe static molecules, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time, particularly in a biological or solution-phase environment. youtube.com An MD simulation of this compound would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and simulate its movement over nanoseconds. peerj.com

These simulations can reveal:

Conformational Stability: By tracking the root-mean-square deviation (RMSD), one can assess if the molecule maintains its initial conformation or explores other stable states.

Solvent Interactions: Radial distribution functions (RDFs) can be calculated to understand how water molecules structure themselves around the polar hydroxyl and sulfonamide groups, providing insights into solubility. Hydrogen bond analysis reveals the dynamics of hydrogen bonding between the molecule and the solvent.

Flexibility: The root-mean-square fluctuation (RMSF) of each atom indicates the most flexible regions of the molecule, which are often functionally important. For this molecule, the methanesulfonamide group would likely show higher flexibility compared to the more rigid cyclobutane ring.

Computational Studies on Reactivity, Reaction Mechanisms, and Transition States

Computational methods are invaluable for predicting molecular reactivity and elucidating reaction mechanisms. For this compound, reactivity can be assessed using several indicators derived from quantum chemical calculations.

Frontier Molecular Orbitals (FMOs): As mentioned, the HOMO and LUMO energies and localizations predict the most probable sites for electrophilic and nucleophilic reactions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red), such as around the oxygen and nitrogen atoms, are susceptible to electrophilic attack, while positive regions (blue), like the hydrogen atoms of the NH and OH groups, are prone to nucleophilic attack. researchgate.net

Reaction Mechanisms: To study a specific reaction, such as the deprotonation of the sulfonamide nitrogen, computational chemists can model the entire reaction pathway. This involves locating the transition state (TS) structure and calculating the activation energy (the energy barrier between reactants and the TS). This information is crucial for predicting reaction rates and understanding the mechanism at a molecular level.

Structure-Property Relationships Derived from Computational Models

By integrating the findings from various computational methods, it is possible to establish clear structure-property relationships.

Solubility: MD simulations of solvent interactions around the polar -OH and -SO2NH- groups can provide a qualitative and quantitative understanding of the molecule's hydrophilicity and likely water solubility.

Chemical Stability: The magnitude of the HOMO-LUMO gap calculated by DFT is a direct indicator of chemical stability. A larger gap suggests lower reactivity. nih.gov

Intermolecular Interactions: High-level ab initio calculations can accurately quantify the strength of hydrogen bonding and other non-covalent interactions, which are critical for predicting how the molecule might interact with biological targets like enzymes or receptors. The conformational preferences determined from PES scans dictate the shape available for such interactions. nih.gov

Chemical Transformations and Derivatization Strategies of N 2 Hydroxycyclobutyl Methanesulfonamide

Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation

The secondary hydroxyl group on the cyclobutane (B1203170) ring is a prime site for functionalization, enabling the introduction of a wide variety of substituents through well-established reactions.

Esterification: The conversion of the hydroxyl group to an ester can be readily achieved under standard acylation conditions. This transformation is valuable for modifying the polarity and steric profile of the molecule.

| Reactant | Reagents and Conditions | Product |

| N-(2-hydroxycyclobutyl)methanesulfonamide | Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂ | N-(2-acetoxycyclobutyl)methanesulfonamide |

| This compound | Carboxylic acid (e.g., Benzoic acid), DCC, DMAP, CH₂Cl₂ | N-(2-(benzoyloxy)cyclobutyl)methanesulfonamide |

Etherification: The formation of an ether linkage at the C2 position introduces a stable, non-hydrolyzable group. The Williamson ether synthesis is a common method for achieving this transformation.

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaH, THF; 2. Alkyl halide (e.g., Benzyl bromide) | N-(2-(benzyloxy)cyclobutyl)methanesulfonamide |

| This compound | 1. NaH, THF; 2. Methyl iodide | N-(2-methoxycyclobutyl)methanesulfonamide |

Acid-catalyzed dehydration of secondary alcohols can also lead to ether formation, though this method is more suitable for producing symmetrical ethers and may be complicated by competing elimination reactions, particularly with strained rings like cyclobutane. masterorganicchemistry.comlibretexts.org

Oxidation: Oxidation of the secondary alcohol provides access to the corresponding ketone, N-(2-oxocyclobutyl)methanesulfonamide. This ketone is a versatile intermediate for further derivatization, such as the introduction of new substituents at the alpha-position or conversion to other functional groups. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. researchgate.nettandfonline.com

| Oxidizing Agent | Conditions | Product |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | N-(2-oxocyclobutyl)methanesulfonamide |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | N-(2-oxocyclobutyl)methanesulfonamide |

| Ruthenium tetroxide (RuO₄) | Catalytic RuCl₃, NaIO₄, CCl₄/CH₃CN/H₂O | N-(2-oxocyclobutyl)methanesulfonamide |

Modifications and Transformations of the Sulfonamide Moiety

The sulfonamide group offers several avenues for modification, primarily centered on the nitrogen atom.

The N-H bond of the sulfonamide can be deprotonated with a suitable base to form an anion, which can then be alkylated or arylated. This allows for the introduction of a second substituent on the nitrogen atom, leading to tertiary sulfonamides. Palladium-catalyzed cross-coupling reactions have been developed for the N-arylation of methanesulfonamides. acs.org

Furthermore, the sulfonamide linkage itself can be cleaved under certain reductive conditions, although this is generally a challenging transformation. More commonly, the sulfonamide acts as a stable directing group or a key pharmacophoric element in the design of new chemical entities.

Reactions Involving the Cyclobutane Ring: Functionalization and Rearrangements

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to a variety of ring-opening and ring-expansion reactions. chemistrysteps.com These transformations can be synthetically useful for accessing larger ring systems or linear structures with defined stereochemistry.

Ring Expansion: Carbocationic rearrangements are a common method for expanding the cyclobutane ring to a more stable cyclopentane (B165970) system. chemistrysteps.commasterorganicchemistry.com For instance, treatment of this compound with acid could potentially lead to the formation of a cyclobutyl cation, which can then undergo a 1,2-alkyl shift to form a cyclopentyl cation. Subsequent trapping of this cation by a nucleophile would yield a cyclopentyl derivative. The Tiffeneau–Demjanov rearrangement is a classic example of such a transformation. wikipedia.org

Ring Opening: The cyclobutane ring can also undergo cleavage under various conditions. For example, transition metal-catalyzed C-C bond activation can lead to ring-opened products. acs.orgnih.gov Additionally, radical-mediated reactions can induce ring opening. The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed. researchgate.netnih.gov

Stereoselective Derivatization and Chiral Pool Applications

This compound possesses a chiral center at the hydroxyl-bearing carbon. If the starting material is racemic, chiral resolution can be employed to separate the enantiomers. wikipedia.orgpharmtech.comchemeurope.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomerically pure compound.

Once enantiomerically pure, the stereocenter can direct subsequent reactions. For example, the stereochemistry of the hydroxyl group can influence the approach of reagents in reactions at adjacent positions or on the cyclobutane ring. This makes enantiopure this compound a potentially valuable building block in chiral pool synthesis for the construction of more complex molecules. researchgate.neteurekaselect.comresearchgate.net Stereoselective synthesis methods, such as asymmetric [2+2] cycloadditions, can also be employed to directly access enantiomerically enriched cyclobutane derivatives. chemistryviews.org

Synthesis of Analogs and Derivatives of this compound for Chemical Library Development

The chemical transformations described above can be adapted for the high-throughput synthesis of chemical libraries based on the this compound scaffold. ru.nl Combinatorial chemistry approaches can be used to generate a large number of analogs by systematically varying the substituents at the hydroxyl group, the sulfonamide nitrogen, and potentially through modifications of the cyclobutane ring.

For example, a library of esters could be generated by reacting this compound with a diverse set of carboxylic acids in a parallel synthesis format. Similarly, a library of ethers could be prepared using a variety of alkylating agents. The development of robust solid-phase synthesis methods for sulfonamide and cyclobutane derivatives further facilitates the construction of such libraries. nih.govnih.gov These libraries are valuable resources for drug discovery and chemical biology research, allowing for the systematic exploration of structure-activity relationships. acs.orgresearchgate.net

Role of N 2 Hydroxycyclobutyl Methanesulfonamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a functionalized molecule, N-(2-hydroxycyclobutyl)methanesulfonamide possesses reactive sites that could theoretically allow it to serve as a precursor in the synthesis of more complex organic molecules. The hydroxyl group (-OH) can be a site for various transformations, such as esterification, etherification, or oxidation to a ketone. The methanesulfonamide (B31651) group (-NHSO2CH3) also offers possibilities for further chemical modifications.

However, a detailed search of scientific databases and chemical literature did not yield specific examples of this compound being used as a precursor in any documented multi-step synthesis of complex molecules. The utility of a compound as a synthetic precursor is typically established through experimental studies that demonstrate its successful incorporation into larger, more intricate molecular structures. Without such studies, its role as a precursor remains hypothetical.

Scaffold for the Development of Novel Chemical Entities

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These new compounds, or novel chemical entities, are then tested for biological activity. researchgate.netyoutube.com The cyclobutane (B1203170) ring in this compound could potentially serve as such a scaffold. Its three-dimensional structure is distinct from more common cyclic structures like cyclopentane (B165970) and cyclohexane, which could be advantageous in the design of new drugs.

The development of novel chemical entities from a scaffold involves systematic chemical modifications and subsequent biological screening. researchgate.netyoutube.com There is currently no published research that documents the use of this compound as a central scaffold for the generation of new chemical entities. The exploration of new and unusual scaffolds is an ongoing area of research in medicinal chemistry, as it can lead to the discovery of drugs with novel mechanisms of action. rsc.org

Integration into Multi-Step Synthesis Pathways

The integration of a building block into a multi-step synthesis pathway is a key strategy in the construction of complex target molecules. nih.govnih.gov Such pathways often involve a series of reactions where the product of one step becomes the reactant for the next. The bifunctional nature of this compound (containing both a hydroxyl and a methanesulfonamide group) suggests it could be integrated into such sequences. For instance, one functional group could be protected while the other is reacted, followed by deprotection and further transformation of the first group.

Despite this potential, there are no specific examples in the scientific literature of this compound being integrated into multi-step synthesis pathways for the preparation of natural products, pharmaceuticals, or other complex organic molecules. The successful application of a compound in a multi-step synthesis is a testament to its chemical stability and the predictability of its reactivity, which for this specific compound, has not been documented.

Utility in Catalyst Design or Ligand Synthesis

The design of catalysts and ligands often involves the use of chiral molecules and structures that can coordinate to metal centers. The hydroxyl group and the nitrogen and oxygen atoms of the sulfonamide group in this compound could potentially act as coordination sites for metal ions. If the compound can be prepared in an enantiomerically pure form, it could be explored as a chiral ligand in asymmetric catalysis.

The field of catalysis is rich with examples of ligands derived from amino alcohols and other bifunctional molecules. However, a review of the literature on catalyst and ligand synthesis did not reveal any instances where this compound was used for this purpose. The development of new ligands is a highly active area of research, but the potential of this specific compound remains to be explored.

Exploration in Materials Science Applications (e.g., polymer monomers, supramolecular chemistry)

In materials science, molecules with specific functional groups can be used as monomers for the synthesis of polymers or as building blocks for the construction of supramolecular assemblies. nih.govbbau.ac.in The hydroxyl group of this compound could potentially be used for the synthesis of polyesters or polyurethanes. The methanesulfonamide group, with its ability to form hydrogen bonds, could facilitate the formation of ordered supramolecular structures. mdpi.com

The search for new materials with unique properties is a constant endeavor in materials science. While polymers and supramolecular structures based on various functionalized monomers are widely studied, there is no specific mention of this compound in the context of materials science applications. Its potential as a monomer or a component in supramolecular chemistry is yet to be investigated and reported in the peer-reviewed literature.

Data Tables

Due to the lack of specific research findings for this compound in the scientific literature, no data tables with detailed experimental results can be provided.

Future Research Directions and Unexplored Avenues for N 2 Hydroxycyclobutyl Methanesulfonamide

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. For N-(2-hydroxycyclobutyl)methanesulfonamide, future research should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. Traditional methods for the synthesis of sulfonamides often involve the use of sulfonyl chlorides, which can be hazardous. google.comorganic-chemistry.orgorganic-chemistry.org Future methodologies could explore alternative, milder reagents and catalytic systems.

Key areas for investigation include:

Catalytic C-H Amination: Direct C-H functionalization represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H amination of cyclobutanol (B46151) derivatives could provide a direct and efficient route to the target molecule, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze specific transformations offers unparalleled selectivity and mild reaction conditions. Screening for or engineering enzymes that can facilitate the sulfonamidation of 2-aminocyclobutanol or the hydroxylation of a suitable sulfonamide precursor could lead to highly sustainable synthetic processes.

Mechanochemistry: Solid-state reactions induced by mechanical force can significantly reduce or eliminate the need for solvents, leading to greener processes. Exploring ball-milling techniques for the synthesis of this compound could offer a scalable and environmentally friendly alternative to traditional solution-phase chemistry.

A comparative table of potential synthetic routes is presented below, highlighting the prospective advantages of novel approaches.

| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Challenges |

| Traditional Sulfonylation | Methanesulfonyl chloride, 2-aminocyclobutanol, base | Well-established methodology | Use of hazardous reagents, potential for side reactions |

| Catalytic C-H Amination | Cyclobutanol, methanesulfonamide (B31651), transition metal catalyst | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Biocatalytic Synthesis | Engineered enzymes, suitable precursors | High selectivity, mild conditions, environmentally friendly | Enzyme discovery and optimization, substrate scope |

| Mechanochemical Synthesis | Solid-state reactants, ball mill | Solvent-free, potential for high yields and scalability | Reaction monitoring, heat management |

Advanced Spectroscopic Characterization of Excited States or Transient Intermediates

A comprehensive understanding of a molecule's photochemical and photophysical properties is crucial for its application in areas such as materials science and photochemistry. For this compound, advanced spectroscopic techniques could unveil the nature of its excited states and any transient intermediates formed upon excitation.

Future research in this area could involve:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide insights into the lifetimes and decay pathways of excited states. These studies would be instrumental in determining the photostability of the compound and its potential for light-induced reactivity.

Matrix Isolation Spectroscopy: By trapping the molecule in an inert gas matrix at cryogenic temperatures, it is possible to study highly reactive intermediates that would otherwise have fleeting lifetimes. This could allow for the direct observation and characterization of species such as radicals or strained ring intermediates.

Computational Spectroscopy: In conjunction with experimental studies, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict excited-state energies, transition probabilities, and potential energy surfaces. researchgate.net This synergy can aid in the interpretation of complex spectroscopic data and guide further experimental design.

Exploration of this compound in Unconventional Chemical Reactions

The unique combination of a strained cyclobutyl ring, a hydroxyl group, and a sulfonamide moiety in this compound opens up possibilities for its use in a variety of unconventional chemical transformations.

Potential areas of exploration include:

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane (B1203170) ring can be harnessed to drive ring-opening or ring-expansion reactions, leading to the synthesis of novel and structurally diverse molecules. Investigating the reactivity of this compound under thermal, photochemical, or catalytic conditions could yield valuable synthetic intermediates.

Directed C-H Functionalization: The hydroxyl and sulfonamide groups can act as directing groups, enabling site-selective functionalization of the cyclobutyl ring. This approach could be used to introduce additional functional groups and create a library of derivatives with diverse properties.

Photoredox Catalysis: The electron-rich nature of the sulfonamide nitrogen and the potential for the hydroxyl group to participate in hydrogen bonding could make this compound an interesting substrate or ligand in photoredox-catalyzed reactions.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven Synthesis Prediction)

The adoption of emerging technologies is revolutionizing the way chemical synthesis and discovery are conducted. Integrating these technologies into the study of this compound could accelerate its development and unlock new applications.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. pharmtech.comflowchemistrysociety.comunimi.itgoogle.commdpi.com Developing a flow synthesis for this compound could enable its efficient and safe production on a larger scale. pharmtech.comflowchemistrysociety.comunimi.itgoogle.commdpi.com Furthermore, flow reactors can be used to safely explore reaction conditions, such as high temperatures and pressures, that are difficult to access in batch. pharmtech.com

AI-driven Synthesis Prediction: Artificial intelligence and machine learning are becoming powerful tools for retrosynthetic analysis and reaction outcome prediction. digitellinc.comchemical.ainih.govengineering.org.cn Utilizing AI platforms could help in designing novel and efficient synthetic routes to this compound and its derivatives. digitellinc.comchemical.ainih.govengineering.org.cn These tools can analyze vast amounts of chemical data to suggest innovative disconnections and reaction conditions that a human chemist might overlook. digitellinc.comnih.gov

The potential impact of these technologies is summarized in the table below.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis, reaction optimization, exploration of hazardous reactions | Enhanced safety, improved scalability, precise control over reaction parameters, rapid optimization |

| AI-driven Synthesis Prediction | Retrosynthetic analysis, discovery of novel synthetic routes, prediction of reaction outcomes | Accelerated discovery of efficient syntheses, identification of non-intuitive pathways, reduced experimental effort |

Computational Chemistry for Predictive Reactivity and Material Design

Computational chemistry provides a powerful lens through which to investigate the fundamental properties of molecules and predict their behavior. For this compound, computational studies can offer valuable insights that complement and guide experimental work.

Future computational research could focus on:

Conformational Analysis: A thorough understanding of the conformational landscape of this compound is essential for predicting its reactivity and interactions with other molecules. nih.gov Computational methods can be used to identify low-energy conformers and the barriers to their interconversion. nih.gov

Reactivity Prediction: Quantum chemical calculations can be employed to model reaction mechanisms and predict activation energies, providing a theoretical basis for understanding the compound's reactivity in various chemical transformations. researchgate.netresearchgate.net This can help in identifying promising reaction pathways and designing experiments more effectively.

Material Design: By calculating properties such as molecular orbitals, electrostatic potential, and intermolecular interaction energies, it may be possible to predict the potential of this compound and its derivatives for applications in materials science, for instance, as components of polymers or as ligands in metal-organic frameworks.

常见问题

Q. What are the recommended synthetic routes for N-(2-hydroxycyclobutyl)methanesulfonamide?

Methanesulfonamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For cyclobutyl derivatives, a plausible route involves ring-opening of functionalized cyclobutane precursors with methanesulfonamide groups. For example, copper-catalyzed N-arylation under ligand-free conditions (using aryl bromides and sulfonamides) is effective for introducing aryl/alkyl groups to sulfonamide backbones . Bases like triethylamine in dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to facilitate these reactions .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- NMR spectroscopy (1H, 13C) confirms substituent positions and hydrogen bonding interactions, as demonstrated for fluorophenyl analogs .

- Mass spectrometry validates molecular weight and fragmentation patterns.

- X-ray crystallography (using SHELX software) resolves stereochemistry and hydrogen-bonding networks, critical for structural validation .

- HPLC/LC-MS ensures purity (>95%) and identifies impurities .

Q. What are the key physicochemical properties influencing its reactivity in biological systems?

- The hydroxycyclobutyl group introduces steric and electronic effects, impacting solubility and hydrogen-bonding capacity.

- The sulfonamide moiety enhances stability and enables interactions with enzymes or receptors via hydrogen bonding or covalent modification .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict UV/Vis spectra and redox behavior .

- Molecular Dynamics (MD) simulations assess solvation effects and protein-ligand binding dynamics, as applied to similar sulfonamides .

- Quantum-chemical modeling evaluates conformational stability, particularly for the hydroxycyclobutyl group’s puckering effects .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Standardized assay conditions : Reproduce enzyme inhibition studies under controlled pH, temperature, and solvent systems to minimize variability .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinities to confirm interactions with biological targets .

- Stereochemical analysis : Enantioselective synthesis and crystallography (via SHELX) clarify stereochemical impacts on activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

- Functional group modulation : Replace the hydroxycyclobutyl group with fluorinated or bulkier substituents to enhance target selectivity, as seen in fluorophenyl analogs .

- Protease inhibition profiling : Screen against kinase or protease libraries to identify off-target effects, leveraging crystallographic data to refine docking poses .

Methodological Considerations

- Synthetic Optimization : Use flow reactors for scalable synthesis, as described for chloroethoxy phenyl derivatives .

- Data Validation : Cross-reference NMR and crystallographic results to confirm regioselectivity in substitution reactions .

- Toxicity Screening : Employ EPA DSSTox databases to predict toxicity profiles and guide safe handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。